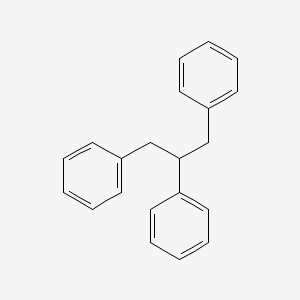
1,2,3-Triphenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenylpropane is an organic compound with the molecular formula C21H20 It consists of a propane backbone with three phenyl groups attached to the first, second, and third carbon atoms
Preparation Methods
1,2,3-Triphenylpropane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,2,3-tribromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours .
Another method involves the reduction of 1,2,3-triphenylpropanone using a reducing agent like lithium aluminum hydride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1,2,3-Triphenylpropane undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3-Triphenylpropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-triphenylpropane depends on its specific application. In biological systems, it may interact with cellular targets through hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
1,2,3-Triphenylpropane can be compared with other similar compounds, such as:
1,1,2-Triphenylpropane: This compound has a different arrangement of phenyl groups, leading to distinct chemical and physical properties.
1,1,3-Triphenylpropene: The presence of a double bond in this compound results in different reactivity and applications compared to this compound.
Tetrahydropyrimidin-2(1H)-ones with three phenyl groups: These compounds are used as models for studying conformational relationships and allylic strain effects.
This compound stands out due to its symmetrical structure and the unique spatial arrangement of its phenyl groups, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-diphenylpropan-2-ylbenzene |
InChI |
InChI=1S/C21H20/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI Key |
GDPISEKNRFFKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















